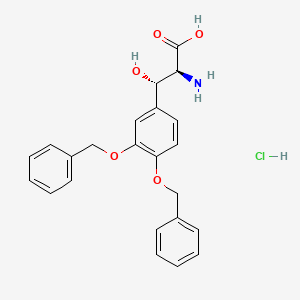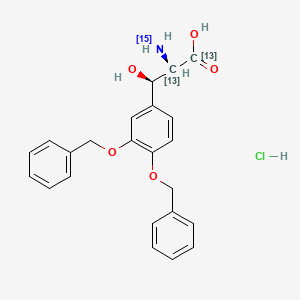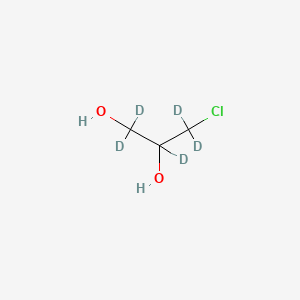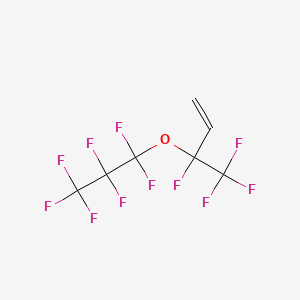
Permethrin-d5 (cis/trans-Gemisch)
Übersicht
Beschreibung
Permethrin-d5 (cis/trans mixture) is an isotope-labeled analog of the pyrethroid insecticide permethrin. In this compound, five phenoxy protons are replaced by deuterium. Permethrin is widely used as an insecticide due to its effectiveness against a broad range of pests, including lice, ticks, fleas, mites, and other arthropods .
Wissenschaftliche Forschungsanwendungen
Permethrin-d5 (cis/trans mixture) is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an analytical standard in isotope dilution mass spectrometry for the quantitative analysis of pesticides . In biology and medicine, permethrin-d5 is used to study the pharmacokinetics and metabolism of permethrin, as well as its effects on various biological systems . In industry, it is used to develop and test new insecticidal formulations and to monitor environmental contamination by permethrin .
Wirkmechanismus
Target of Action
Permethrin-d5, a synthetic pyrethroid insecticide, primarily targets the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons, making it a key target for neuroactive drugs and toxins.
Mode of Action
Permethrin-d5 acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization, resulting in the paralysis of pests .
Biochemical Pathways
The primary biochemical pathway affected by permethrin-d5 is the sodium ion transport across neuronal membranes. By disrupting this pathway, permethrin-d5 interferes with the normal propagation of action potentials in the nervous system of pests, leading to their paralysis .
Pharmacokinetics
The pharmacokinetics of permethrin-d5 is influenced by factors such as the stage of maturity and sex . Studies in rats have shown that the concentrations of permethrin-d5 in plasma, brain, and other tissues were inversely proportional to the animals’ age . The youngest pups exhibited 4-fold higher plasma and brain area under the curves than did adults . Little difference was observed in the toxicokinetics of permethrin-d5 between adult male and female rats, other than higher initial plasma and liver levels in females .
Result of Action
The primary result of permethrin-d5 action is the paralysis of pests, including lice, ticks, fleas, mites, and other arthropods . This is achieved through the disruption of sodium ion transport in neuronal membranes, leading to delayed repolarization and subsequent paralysis .
Action Environment
Permethrin-d5 is more stable to light and at least as active as the natural pyrethrins . It is also light-sensitive , suggesting that exposure to light could potentially influence its action, efficacy, and stability
Biochemische Analyse
Biochemical Properties
Permethrin-d5 (cis/trans mixture) plays a significant role in biochemical reactions due to its structural similarity to natural pyrethrins. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium channels in nerve cells, where it binds and slows the rate of closure of these channels, leading to prolonged depolarization and repetitive nerve firing . This interaction is crucial for its insecticidal properties. Additionally, permethrin-d5 (cis/trans mixture) can induce hepatic microsomal enzymes, affecting the metabolism of other compounds .
Cellular Effects
Permethrin-d5 (cis/trans mixture) affects various cell types and cellular processes. It influences cell function by disrupting normal nerve cell activity, leading to hyperactivity at low concentrations and paralysis at high concentrations . This compound also impacts cell signaling pathways, particularly those involving sodium channels, and can alter gene expression related to these pathways. Furthermore, permethrin-d5 (cis/trans mixture) affects cellular metabolism by inducing enzymes that metabolize xenobiotics .
Molecular Mechanism
The molecular mechanism of permethrin-d5 (cis/trans mixture) involves its binding to sodium channels in nerve cells. This binding inhibits the normal closure of these channels during repolarization, causing prolonged depolarization and repetitive nerve firing . This action disrupts the transmission of nerve impulses, leading to the insecticidal effects observed. Additionally, permethrin-d5 (cis/trans mixture) can induce the expression of hepatic microsomal enzymes, which play a role in the metabolism of various compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of permethrin-d5 (cis/trans mixture) can change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to permethrin-d5 (cis/trans mixture) in in vitro and in vivo studies has shown that it can lead to sustained enzyme induction and prolonged disruption of nerve function . These effects are particularly pronounced in younger organisms, which exhibit higher sensitivity to the compound .
Dosage Effects in Animal Models
The effects of permethrin-d5 (cis/trans mixture) vary with different dosages in animal models. At low doses, it causes hyperactivity and increased nerve firing, while at high doses, it leads to paralysis and death . The compound’s toxicity is influenced by the ratio of its cis and trans isomers, with the cis isomer being more potent and toxic . Studies have shown that the lethal dose (LD50) for permethrin-d5 (cis/trans mixture) varies significantly depending on the animal species and the isomer ratio .
Metabolic Pathways
Permethrin-d5 (cis/trans mixture) is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further processed by conjugation reactions, such as glucuronidation, to facilitate their excretion . The compound’s metabolism can affect the levels of other metabolites and influence metabolic flux in the liver .
Transport and Distribution
Within cells and tissues, permethrin-d5 (cis/trans mixture) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in fatty tissues due to its lipophilic nature, which can influence its localization and persistence in the body .
Subcellular Localization
Permethrin-d5 (cis/trans mixture) exhibits specific subcellular localization patterns. It is primarily found in the membranes of nerve cells, where it exerts its insecticidal effects by binding to sodium channels . Additionally, the compound can be localized in the endoplasmic reticulum of liver cells, where it induces the expression of microsomal enzymes involved in its metabolism . Post-translational modifications and targeting signals may direct permethrin-d5 (cis/trans mixture) to these specific compartments .
Vorbereitungsmethoden
Permethrin-d5 (cis/trans mixture) can be synthesized through a series of chemical reactions. The synthetic route typically involves the deuteration of the phenoxy group in permethrin. The reaction conditions often include the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms . Industrial production methods for permethrin-d5 involve large-scale chemical synthesis processes that ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Permethrin-d5 (cis/trans mixture) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of permethrin-d5 can lead to the formation of corresponding oxidized products, while reduction can yield reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
Permethrin-d5 (cis/trans mixture) is similar to other pyrethroid insecticides, such as deltamethrin and bifenthrin. it is unique due to the presence of deuterium atoms, which makes it useful as an analytical standard in isotope dilution mass spectrometry . Other similar compounds include deltamethrin, bifenthrin, and cypermethrin, which also belong to the pyrethroid class of insecticides .
Eigenschaften
CAS-Nummer |
1794760-19-2 |
|---|---|
Molekularformel |
C21H20Cl2O3 |
Molekulargewicht |
396.319 |
IUPAC-Name |
[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
RLLPVAHGXHCWKJ-YQYLVRRTSA-N |
SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Synonyme |
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (3-Phenoxyphenyl-d5)methyl Ester; m-Methoxybenzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxylate; m-(Phenoxy-d5)benzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)



![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)

![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)


